Cas no 40032-81-3 (3-(Bromomethyl)-2-chlorothiophene)
3-(Bromomethyl)-2-chlorothiophene Chemical and Physical Properties
Names and Identifiers
-
- 3-(Bromomethyl)-2-chlorothiophene
- 2-Chloro-3bromomethyl Thiophene
- 2-CHLORO-3-BROMOMETHYL THIOPHENE
- 2-Chloro-3-thienylbromide
- 2-Chloro-3-bromomethylthiophene
- 40032-81-3
- A824860
- 2-chloro-3-thenylbromide
- CS-W019481
- EN300-316397
- FT-0611700
- AKOS016009779
- 2-Chloro-3-(Bromomethyl)Thiophene
- MFCD06411087
- AMY21844
- DS-6357
- MEOQMCFEBDERJS-UHFFFAOYSA-N
- SCHEMBL7162984
- Thiophene, 3-(bromomethyl)-2-chloro-
- DTXSID60448828
- DTXCID60399649
- DB-050106
-
- MDL: MFCD06411087
- Inchi: 1S/C5H4BrClS/c6-3-4-1-2-8-5(4)7/h1-2H,3H2
- InChI Key: MEOQMCFEBDERJS-UHFFFAOYSA-N
- SMILES: BrCC1=C(SC=C1)Cl
Computed Properties
- Exact Mass: 209.89100
- Monoisotopic Mass: 209.89056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: 225°C at 760 mmHg
- Flash Point: No data available
- Refractive Index: 1.618
- PSA: 28.24000
- LogP: 3.29640
- Vapor Pressure: No data available
3-(Bromomethyl)-2-chlorothiophene Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
3-(Bromomethyl)-2-chlorothiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Bromomethyl)-2-chlorothiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP939-1g |
3-(Bromomethyl)-2-chlorothiophene |
40032-81-3 | 97% | 1g |
620.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP939-5g |
3-(Bromomethyl)-2-chlorothiophene |
40032-81-3 | 97% | 5g |
3098CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP939-200mg |
3-(Bromomethyl)-2-chlorothiophene |
40032-81-3 | 97% | 200mg |
202.0CNY | 2021-08-05 | |
| Matrix Scientific | 098938-1g |
3-(Bromomethyl)-2-chlorothiophene, 95+% |
40032-81-3 | 95+% | 1g |
$333.00 | 2023-09-05 | |
| Matrix Scientific | 098938-5g |
3-(Bromomethyl)-2-chlorothiophene, 95+% |
40032-81-3 | 95+% | 5g |
$908.00 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B856376-1g |
3-(Bromomethyl)-2-chlorothiophene |
40032-81-3 | 97% | 1g |
913.00 | 2021-05-17 | |
| Chemenu | CM199623-5g |
3-(Bromomethyl)-2-chlorothiophene |
40032-81-3 | 97% | 5g |
$259 | 2021-08-05 | |
| Chemenu | CM199623-10g |
3-(Bromomethyl)-2-chlorothiophene |
40032-81-3 | 97% | 10g |
$416 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP939-50mg |
3-(Bromomethyl)-2-chlorothiophene |
40032-81-3 | 97% | 50mg |
88.0CNY | 2021-08-05 | |
| TRC | C365078-100mg |
2-Chloro-3-bromomethylthiophene |
40032-81-3 | 100mg |
$ 64.00 | 2023-04-18 |
3-(Bromomethyl)-2-chlorothiophene Suppliers
3-(Bromomethyl)-2-chlorothiophene Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 3-(Bromomethyl)-2-chlorothiophene
Professional Introduction to 3-(Bromomethyl)-2-chlorothiophene (CAS No. 40032-81-3)
3-(Bromomethyl)-2-chlorothiophene (CAS No. 40032-81-3) is a significant compound in the field of organic synthesis and pharmaceutical development. Its unique structure, featuring both a bromomethyl group and a chloro substituent on a thiophene ring, makes it a versatile intermediate for the synthesis of various bioactive molecules. This compound has garnered considerable attention in recent years due to its potential applications in drug discovery and material science.
The thiophene ring, a five-membered heterocyclic aromatic compound containing sulfur, is well-known for its presence in numerous natural products and pharmaceuticals. The presence of both bromomethyl and chloro groups on the thiophene ring enhances the reactivity of 3-(bromomethyl)-2-chlorothiophene, making it an attractive building block for further functionalization. This reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions, enabling the synthesis of complex molecules.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. 3-(Bromomethyl)-2-chlorothiophene has been explored as a key intermediate in the synthesis of several pharmacologically active compounds. For instance, researchers have utilized this compound to develop new antiviral and anticancer agents. The bromomethyl group provides a site for the introduction of nucleophiles, while the chloro group can be further modified to introduce other functional groups, such as hydroxyl or amino groups.
One of the most notable applications of 3-(bromomethyl)-2-chlorothiophene is in the synthesis of thiophene-based drugs. Thiophenes have been widely used in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The bromomethyl group allows for the facile introduction of various pharmacophores, while the chloro group provides a handle for further chemical modifications. This flexibility has led to the development of several promising drug candidates.
Recent studies have also highlighted the role of 3-(bromomethyl)-2-chlorothiophene in materials science. Thiophene derivatives are known for their excellent electronic properties, making them suitable for use in organic electronics and photovoltaic devices. The bromomethyl and chloro substituents on the thiophene ring can be used to tune the electronic properties of these materials, leading to improved performance in devices such as organic light-emitting diodes (OLEDs) and solar cells.
The synthesis of 3-(bromomethyl)-2-chlorothiophene typically involves the bromination and chlorination of thiophene precursors. These reactions are often carried out under controlled conditions to ensure high yields and purity. The compound can be further functionalized through various chemical transformations, including nucleophilic substitution, cross-coupling reactions, and metal-catalyzed reactions.
The versatility of 3-(bromomethyl)-2-chlorothiophene makes it a valuable tool in synthetic chemistry. Its ability to undergo multiple functionalization reactions allows researchers to design complex molecules with specific biological activities. This has led to its widespread use in academic research and industrial applications.
In conclusion, 3-(Bromomethyl)-2-chlorothiophene (CAS No. 40032-81-3) is a highly reactive and versatile compound with significant applications in pharmaceuticals and materials science. Its unique structure and reactivity make it an indispensable intermediate for the synthesis of various bioactive molecules and advanced materials. As research in heterocyclic chemistry continues to evolve, the importance of compounds like 3-(bromomethyl)-2-chlorothiophene is expected to grow even further.
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